molecular formula C18H17Cl2N5O3S B12139315 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophe nyl)acetamide

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophe nyl)acetamide

Cat. No.: B12139315
M. Wt: 454.3 g/mol
InChI Key: AJUOEMGQEJTGQO-UHFFFAOYSA-N
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Description

This compound is a substituted 1,2,4-triazole acetamide derivative featuring a 3,4-dimethoxyphenyl group at the 5-position of the triazole ring and a 3,4-dichlorophenyl moiety on the acetamide nitrogen.

Properties

Molecular Formula

C18H17Cl2N5O3S

Molecular Weight

454.3 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5O3S/c1-27-14-6-3-10(7-15(14)28-2)17-23-24-18(25(17)21)29-9-16(26)22-11-4-5-12(19)13(20)8-11/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

AJUOEMGQEJTGQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Attachment of the Dimethoxyphenyl Group:

    Incorporation of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Final Assembly: The final step involves the acylation of the triazole derivative with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted triazole derivatives, oxidized or reduced forms of the original compound, and acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicine, it is being investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of various neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the dichlorophenyl and dimethoxyphenyl groups enhance binding affinity and specificity. This compound can modulate the activity of its targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural variations and their implications for bioactivity and physicochemical properties:

Compound Name Key Substituents Reported Activity/Properties Reference ID
Target Compound : 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide 3,4-Dimethoxyphenyl (triazole); 3,4-dichlorophenyl (acetamide) Hypothesized enhanced CNS penetration due to methoxy groups; unconfirmed activity .
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Phenyl (triazole); 3,4-dichlorophenyl (acetamide) Moderate anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition assays) .
2-{[4-allyl-5-((3,4-dichloroanilino)methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide Allyl (triazole); (3,4-dichloroanilino)methyl; 3-chloro-2-methylphenyl Antimicrobial: MIC = 8 µg/mL against S. aureus .
N-(3,4-dichlorophenyl)-2-[4-phenyl-5-benzyl(1,2,4-triazol-3-ylthio)]acetamide Benzyl (triazole); phenyl (triazole); 3,4-dichlorophenyl (acetamide) Anticancer: 60% inhibition of HeLa cell proliferation at 50 µM .
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide 2-Pyridyl (triazole); m-tolyl (acetamide) Reduced binding affinity due to flexible aromatic rings in docking studies .

Key Observations:

  • Electron-Donating vs.
  • Hydrophobic Interactions : Allyl and benzyl substituents () enhance lipophilicity, correlating with improved antimicrobial and anticancer profiles.

Research Findings and Mechanistic Insights

Anti-Exudative Activity

  • A structurally related compound, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated 70% inhibition of inflammation in carrageenan-induced edema models at 10 mg/kg, comparable to diclofenac sodium . This suggests the triazole-thioacetamide scaffold is critical for anti-exudative effects.

Binding Affinity Predictions

  • Molecular docking studies () indicate that substituents like 3,4-dichlorophenyl enhance hydrophobic interactions with enzyme pockets, while methoxy groups may introduce steric hindrance.

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